molecular formula C14H12N2O B582491 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine CAS No. 1260761-21-4

4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B582491
CAS No.: 1260761-21-4
M. Wt: 224.263
InChI Key: YOCMXYXIFHGFSP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.263. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and organoboron reagents in its mechanism of action .

Mode of Action

The mode of action of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Its involvement in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in carbon–carbon bond formation , which is a fundamental process in organic synthesis and is involved in the construction of many complex natural products, pharmaceuticals, and materials .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Action Environment

The action of this compound, as part of the Suzuki–Miyaura cross-coupling reaction, is influenced by several environmental factors. These include the presence of a transition metal catalyst (typically palladium), the type of organoboron reagent used, and the reaction conditions . The success of the reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Properties

IUPAC Name

4-phenylmethoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-9-16-14-12(13)6-8-15-14/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCMXYXIFHGFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=CNC3=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90738406
Record name 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260761-21-4
Record name 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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